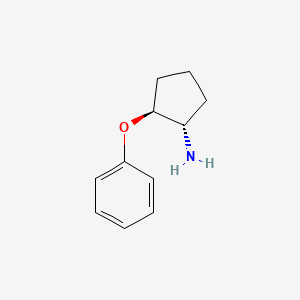
2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C7H4ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications due to the unique electronic properties imparted by these substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile typically involves the nucleophilic substitution reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with acetonitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The fluorine atom can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate (K2CO3) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as a building block for the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile: This compound is structurally similar but has different substitution patterns on the pyridine ring.
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: Another related compound with a ketone functional group instead of a nitrile.
Uniqueness
The unique combination of chlorine and fluorine atoms in 2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile imparts distinct electronic properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological applications.
Eigenschaften
Molekularformel |
C7H4ClFN2 |
|---|---|
Molekulargewicht |
170.57 g/mol |
IUPAC-Name |
2-(4-chloro-5-fluoropyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H4ClFN2/c8-7-5(1-2-10)3-11-4-6(7)9/h3-4H,1H2 |
InChI-Schlüssel |
WUUMVRSAZRHLCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)F)Cl)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(3-Methylbenzo[b]thiophen-2-yl)methanamine hydrochloride](/img/structure/B12950863.png)
![2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B12950864.png)


![3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12950874.png)
